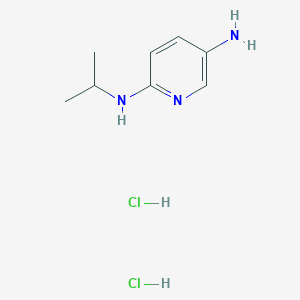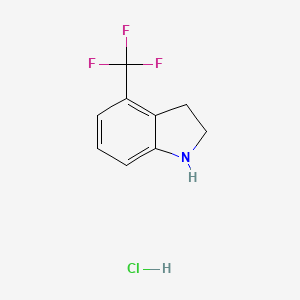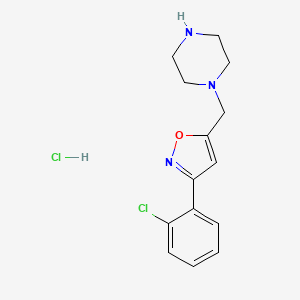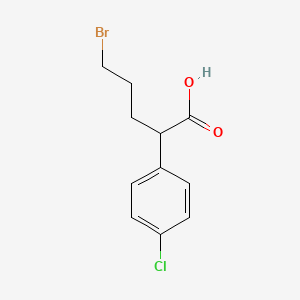![molecular formula C11H11F3O3 B1453544 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1281486-93-8](/img/structure/B1453544.png)
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Overview
Description
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chemical compound with the CAS Number: 1281486-93-8 . It has a molecular weight of 248.2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Analytical Method Development
Davadra et al. (2011) describe the development of a reverse phase high-performance liquid chromatography method for separating stereo isomers of a compound structurally related to 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid. This method achieved baseline resolution and could potentially be applied to similar compounds for analytical purposes (Davadra et al., 2011).
Pharmaceutical Compound Synthesis
Reynolds and Hermitage (2001) synthesized a compound structurally related to this compound, which could be relevant in the development of potent PPARγ agonists, a class of drugs with various therapeutic applications (Reynolds & Hermitage, 2001).
Enantioseparation Techniques
Jin et al. (2020) investigated the enantioseparation of 2-(methylphenyl)propanoic acids using countercurrent chromatography. This research can be applied to the separation of enantiomers of compounds like this compound, which is crucial in pharmaceutical applications (Jin et al., 2020).
Environmental and Material Science
Andini et al. (2012) studied the mechanochemistry of ibuprofen, which shares structural similarities with this compound. This research has implications for environmental applications, particularly in the detoxification of pharmaceuticals (Andini et al., 2012).
Potential Antimicrobial Agents
Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines as potential antimicrobial agents. Their methodology might be applicable in developing derivatives of this compound with antimicrobial properties (Doraswamy & Ramana, 2013).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJHZZQDZTGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)




![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)
![N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine](/img/structure/B1453478.png)




